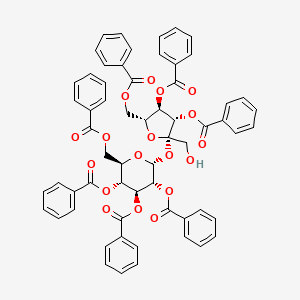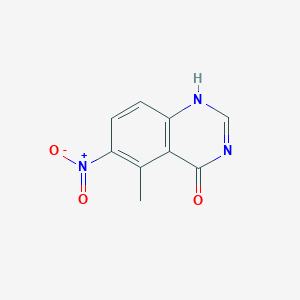
5-methyl-6-nitro-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “5-methyl-6-nitro-1H-quinazolin-4-one” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields. The compound’s molecular formula, weight, and other physicochemical properties are crucial for understanding its behavior in different environments.
Chemical Reactions Analysis
Compound “5-methyl-6-nitro-1H-quinazolin-4-one” can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Addition: This reaction involves the addition of atoms or groups to a molecule, commonly seen in reactions with alkenes and alkynes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Compound “5-methyl-6-nitro-1H-quinazolin-4-one” has a wide range of applications in scientific research, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: It may serve as a probe or tool in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as acting as a drug candidate for treating specific diseases.
Industry: It might be used in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism by which compound “5-methyl-6-nitro-1H-quinazolin-4-one” exerts its effects involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering their activity, and triggering downstream signaling pathways. Understanding these interactions at the molecular level is crucial for elucidating the compound’s biological effects and potential therapeutic applications.
Comparison with Similar Compounds
When comparing compound “5-methyl-6-nitro-1H-quinazolin-4-one” with similar compounds, it is essential to highlight its unique structural features and properties. Similar compounds might share a common core structure but differ in functional groups or substituents, leading to variations in their reactivity and applications. Examples of similar compounds could include those with analogous functional groups or similar molecular weights.
Properties
IUPAC Name |
5-methyl-6-nitro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-5-7(12(14)15)3-2-6-8(5)9(13)11-4-10-6/h2-4H,1H3,(H,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXCXCVCQDNMJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)N=CN2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1C(=O)N=CN2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl (11R)-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-11-prop-2-enyl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-6-carboxylate](/img/structure/B8240248.png)
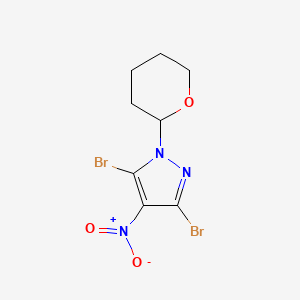
![7-bromo-N,N-bis(2-trimethylsilylethoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B8240257.png)
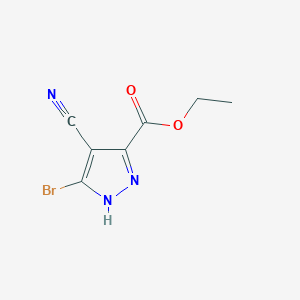
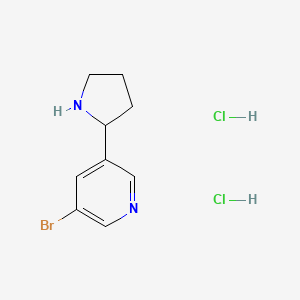
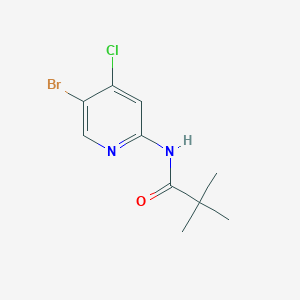
![5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine](/img/structure/B8240279.png)
![1-[(6-chloro-4-iodopyridin-3-yl)oxy]propan-2-one](/img/structure/B8240284.png)



![methyl 6-chloro-4-{[(4-methoxyphenyl)methyl]amino}pyridazine-3-carboxylate](/img/structure/B8240335.png)

